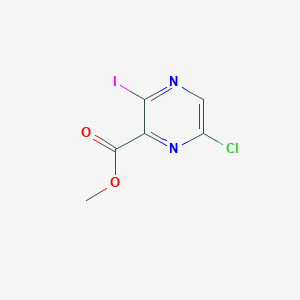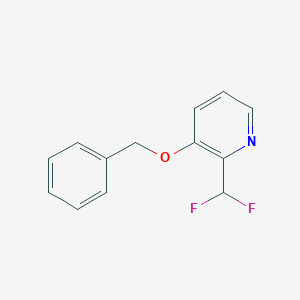
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and a chloropyridazine moiety makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethyl Groups:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chloropyridazine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized compounds.
Scientific Research Applications
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structural features make it valuable in the development of new catalysts and ligands.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and chloropyridazine groups on biological systems. It may also serve as a probe or tool in biochemical assays.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific targets, such as enzymes or receptors, relevant to various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and specialty chemicals. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and chloropyridazine moiety can influence the compound’s binding affinity and selectivity towards these targets.
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
Pathways Involved: The compound’s effects on cellular pathways can include inhibition or activation of specific signaling cascades, leading to changes in cellular behavior and responses.
Comparison with Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups but differs in its core structure and functional groups.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups but has an isocyanate functional group instead of a carboxamide.
The unique combination of trifluoromethyl groups, a chloropyridazine moiety, and a carboxamide group in this compound distinguishes it from these similar compounds, providing distinct properties and applications.
Properties
Molecular Formula |
C13H6ClF6N3O |
|---|---|
Molecular Weight |
369.65 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine-3-carboxamide |
InChI |
InChI=1S/C13H6ClF6N3O/c14-10-2-1-9(22-23-10)11(24)21-8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h1-5H,(H,21,24) |
InChI Key |
KTVJBKNOZYURGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)










